molecular formula C11H5BrCl2N4 B029322 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile CAS No. 269055-75-6

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Cat. No. B029322
M. Wt: 343.99 g/mol
InChI Key: IGZKXTGKGMPSTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, involves multiple steps starting from basic pyrimidine or benzimidazole precursors. One method involves the condensation of 2-hydrazinobenzimidazole with 4-bromophenyl isothiocyanate, followed by cyclization with malonic acid in the presence of acetyl chloride, leading to various pyrimidine scaffolds with significant yields (Goudgaon & Basha, 2011). Another approach is the direct synthesis from benzyl- and phenyl-malonyl chlorides with organic thiocyanates, showcasing the versatility of synthetic routes for such compounds (Al‐Rawi, David, & Elvidge, 1983).

properties

IUPAC Name

4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKXTGKGMPSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623169
Record name 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

CAS RN

269055-75-6
Record name 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Drugs of the Future 2005, 30(5): 462-468 discloses that 4-guanidinobenzonitrile is cyclized with diethylmalonate by means of sodium ethoxide to give 4-(4,6-dihydroxypyrimidine-2-yl-amino)-benzonitrile, which upon treatment with POCl3 yields the corresponding dichloro derivative. Further bromination with bromine and sodium bicarbonate in aqueous methanol affords 4-(5-bromo-4,6-dichloropyrimidin-2-ylamine)-benzonitrile, which on condensation with the sodium salt of cyano-2,6-dimethylphenolate in presence of N-methylpyrrolidone and dioxane gives 4-[[5-bromo-4-(4-cyano-2,6-dimethylphenoxy)-6-chloro-2-pyrimidinyl]amino]benzonitrile, followed by the aminolysis of the same intermediate yields Etravirine. It also discloses another process in which 5-bromo-2,4,6-trichloropyrimidine is reacted with 4-aminobenzonitrile in presence of diisopropylethylamine to give 4-(5-Bromo-4,6-dichloro-pyrimidin-2-ylamino)-benzonitrile, which is then reacted with 4-hydroxy-3,5-dimethylbenzonitrile to give 4-[[5-bromo-4-(4-cyano-2,6-dimethylphenoxy)-6-chloro-2-pyrimidinyl]amino]benzonitrile. The aminolysis of the same intermediate yields Etravirine.
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Synthesis routes and methods II

Procedure details

To 2.11 g of 4-[(4,6-dichloro-2-pyrimidinyl)amino]benzonitrile (0.00796 mol) was added 500 ml of CHCl3 and the mixture was stirred for 30 minutes to allow the dissolution of almost all of starting compound. 1-bromo-2,5-pyrrolidinedione (0.0397 mol) was added in one portion and the reaction mixture was stirred at room temperature. After about 30 minutes, the mixture became a clear orange solution and the reaction became increasingly reddish with time. After 40 hours, TLC and HPLC/MS showed the reaction was complete. The reaction mixture was purified by flash silica gel column chromatography using CH2Cl2 as eluent. The fractions containing the desired product were isolated and the solvent evaporated. The residue was recrystallized from acetonitrile to afford 1.51 g of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile, yield 55% (intermediate 1).
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